3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
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Overview
Description
3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their stability and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves the cyclization of appropriate precursors. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides. The reaction is carried out in solvents such as ethanol, toluene, or 1-butanol, with 1-butanol often providing the highest yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction temperatures to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for electrophilic aromatic substitution.
Major Products
Reduction: The major product would be the corresponding amino derivative.
Substitution: Depending on the substituent introduced, various substituted derivatives can be obtained.
Scientific Research Applications
3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s stability and electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Biological Studies: Its derivatives are studied for their enzyme inhibition properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with specific molecular targets. For instance, the triazole ring can form hydrogen bonds and π-π interactions with enzymes, leading to inhibition of their activity. This is particularly relevant in its antimicrobial and anticancer activities, where it targets key enzymes and pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
1-(3-Nitrophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds share a similar triazole core but differ in their fused ring systems.
1,2,3-Triazole Derivatives: These include a wide range of compounds with diverse biological activities, such as antiviral and antifungal agents.
Uniqueness
3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is unique due to its specific structural features, which confer distinct electronic properties and biological activities. Its fused ring system and nitro group make it a versatile scaffold for further functionalization and application in various fields .
Biological Activity
3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound characterized by a unique pyrrolo-triazole framework. This compound features a nitrophenyl group at the 3-position of the pyrrole ring, which contributes to its distinct chemical properties and potential biological activities. The structural composition includes a five-membered pyrrole ring fused with a triazole ring, enhancing both stability and reactivity due to the presence of multiple nitrogen atoms.
The molecular formula for this compound is C11H10N4O2 with a molecular weight of 230.22 g/mol. The compound exhibits significant solubility due to its polar nitrophenyl group and is amenable to various synthetic modifications that can enhance its biological activity.
Property | Value |
---|---|
Molecular Formula | C11H10N4O2 |
Molecular Weight | 230.22 g/mol |
IUPAC Name | This compound |
InChI Key | RXBVIYFYRNTSRW-UHFFFAOYSA-N |
Biological Activity
Compounds containing triazole rings have been extensively studied for their diverse biological activities including:
- Antimicrobial Activity : Triazoles are known for their effectiveness against various bacterial and fungal strains. The presence of the nitrophenyl moiety may enhance this activity by altering membrane permeability or inhibiting essential metabolic pathways.
- Anticancer Properties : Preliminary studies indicate that derivatives of triazoles exhibit significant anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The specific impact of this compound on cancer cells remains an area of active research.
- Antiviral Effects : Some triazole derivatives have shown promise in inhibiting viral replication. The mechanism often involves interference with viral enzymes or host cell receptors.
Case Studies
- Anticancer Evaluation : A study evaluated the anticancer activity of various triazole derivatives against non-small-cell lung cancer (NSCLC) cell lines. Compounds similar to this compound were synthesized and tested for cytotoxicity against H460 and H1299 cells. Results indicated promising antitumor activities with some derivatives exhibiting IC50 values in the low micromolar range .
- Antimicrobial Testing : A series of triazole compounds were screened for antimicrobial efficacy against E. coli and Staphylococcus aureus. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as a lead compound for further development .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Binding Affinity : Interaction studies reveal that the compound can bind effectively to biological targets such as enzymes and receptors through hydrogen bonding and hydrophobic interactions.
- Cellular Uptake : The nitrophenyl group may facilitate enhanced cellular uptake due to increased lipophilicity.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound:
Compound Name | Biological Activity |
---|---|
1-(4-Nitrophenyl)-1H-1,2,3-triazole | Antimicrobial and anticancer properties |
5-(4-Nitrophenyl)-4H-pyrrolo[1,2-C][1,2]triazole | Antiviral activity |
Properties
Molecular Formula |
C11H10N4O2 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C11H10N4O2/c16-15(17)9-4-1-3-8(7-9)11-10-5-2-6-14(10)13-12-11/h1,3-4,7H,2,5-6H2 |
InChI Key |
SMVXQLFTYSNEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=NN2C1)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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